molecular formula C13H21N3O2 B8346640 2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-(2-ethylbutyl)acetamide

2-(3-Amino-2-oxopyridin-1(2H)-yl)-N-(2-ethylbutyl)acetamide

Cat. No. B8346640
M. Wt: 251.32 g/mol
InChI Key: XCHRIVFDVWQPRZ-UHFFFAOYSA-N
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Patent
US09434763B2

Procedure details

100 mg (0.36 mmol) of N-(2-ethylbutyl)-2-(3-nitro-2-oxopyridin-1(2H)-yl)acetamide are suspended under nitrogen atmosphere in 7 mL of methanol. To this solution 10 mg of Pd/C (10%) is added and stirred under hydrogen atmosphere at atmosphere pressure for 2 h at RT. The catalysis is separated by filtration over silica gel, before the solvent is removed in vacuo. Green-gray solid is obtained and it is suitable for further processing without purification.
Name
N-(2-ethylbutyl)-2-(3-nitro-2-oxopyridin-1(2H)-yl)acetamide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:19][CH3:20])[CH2:4][NH:5][C:6](=[O:18])[CH2:7][N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([N+:14]([O-])=O)[C:9]1=[O:17])[CH3:2]>CO.[Pd]>[NH2:14][C:10]1[C:9](=[O:17])[N:8]([CH2:7][C:6]([NH:5][CH2:4][CH:3]([CH2:19][CH3:20])[CH2:1][CH3:2])=[O:18])[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
N-(2-ethylbutyl)-2-(3-nitro-2-oxopyridin-1(2H)-yl)acetamide
Quantity
100 mg
Type
reactant
Smiles
C(C)C(CNC(CN1C(C(=CC=C1)[N+](=O)[O-])=O)=O)CC
Step Two
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
10 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under hydrogen atmosphere at atmosphere pressure for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalysis is separated by filtration over silica gel, before the solvent
CUSTOM
Type
CUSTOM
Details
is removed in vacuo
CUSTOM
Type
CUSTOM
Details
Green-gray solid is obtained
CUSTOM
Type
CUSTOM
Details
it is suitable for further processing without purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC=1C(N(C=CC1)CC(=O)NCC(CC)CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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